![molecular formula C17H24N2O3 B5650068 ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate](/img/structure/B5650068.png)
ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step chemical reactions, including Knoevenagel condensation and Strecker-type condensation processes. For instance, the efficient synthesis of methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, a compound with a structure closely related to ethyl 1-(3-anilino-3-oxopropyl)-4-piperidinecarboxylate, has been developed from 1-benzylpiperidin-4-one through optimized Strecker-type condensation followed by hydrolysis and esterification steps (Kiricojević et al., 2002).
Molecular Structure Analysis
The molecular and crystal structures of closely related piperidine derivatives have been determined by X-ray diffraction analysis, revealing significant insights into their conformational flexibility and hydrogen bonding patterns. For example, the molecular and crystal structures of various hydroxy derivatives of hydropyridine, serving as model compounds, have been studied to understand the influence of hydrogen bonds on molecular conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, leading to the formation of compounds with significant cytotoxicity and potential anticancer properties. For instance, the synthesis of 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds has shown that these piperidines constitute new classes of cytotoxic agents (Dimmock et al., 1998).
Physical Properties Analysis
The physical properties of piperidine derivatives, including their crystallization patterns and conformational structures, are crucial for understanding their chemical behavior and potential applications. Studies have shown that these compounds often form noncentrosymmetric and polysystem crystals, highlighting the role of molecular association in crystal packing (Kuleshova & Khrustalev, 2000).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity and interaction with other molecules, are influenced by their molecular structure. The synthesis and structure analysis of compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have contributed to our understanding of the antimicrobial and antioxidant susceptibilities of these derivatives (Kumar et al., 2016).
properties
IUPAC Name |
ethyl 1-(3-anilino-3-oxopropyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-17(21)14-8-11-19(12-9-14)13-10-16(20)18-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXOCVXZSYMFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-4-carboxylate |
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